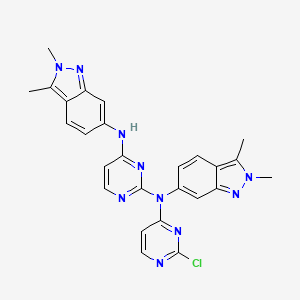

N2-(2-Chloropyrimidin-4-yl)-N2,N4-bis(2,3-dimethyl-2H-indazol-6-yl)pyrimidine-2,4-diamine

Description

N2-(2-Chloropyrimidin-4-yl)-N2,N4-bis(2,3-dimethyl-2H-indazol-6-yl)pyrimidine-2,4-diamine is a pyrimidine-2,4-diamine derivative with dual substitution at both the N2 and N4 positions. The N2 position is modified with a 2-chloropyrimidin-4-yl group, while the N4 position and the second N2 site are substituted with 2,3-dimethyl-2H-indazol-6-yl groups. The chlorine atom at the pyrimidine ring may improve binding affinity and metabolic stability by modulating electronic and steric properties .

Properties

CAS No. |

1226500-02-2 |

|---|---|

Molecular Formula |

C26H23ClN10 |

Molecular Weight |

511.0 g/mol |

IUPAC Name |

2-N-(2-chloropyrimidin-4-yl)-2-N,4-N-bis(2,3-dimethylindazol-6-yl)pyrimidine-2,4-diamine |

InChI |

InChI=1S/C26H23ClN10/c1-15-19-7-5-17(13-21(19)33-35(15)3)30-23-9-11-29-26(31-23)37(24-10-12-28-25(27)32-24)18-6-8-20-16(2)36(4)34-22(20)14-18/h5-14H,1-4H3,(H,29,30,31) |

InChI Key |

GRNJBSNDQPAOEF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C=CC(=CC2=NN1C)NC3=NC(=NC=C3)N(C4=CC5=NN(C(=C5C=C4)C)C)C6=NC(=NC=C6)Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Chloropyrimidine Intermediate

- The chloropyrimidine core, specifically 2-chloropyrimidin-4-amine derivatives, are synthesized via nucleophilic aromatic substitution or chlorination of pyrimidine precursors.

- A typical route involves chlorination of 4-aminopyrimidine using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), under reflux conditions, to yield 2-chloropyrimidin-4-amine.

| Step | Reagents | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| Chlorination | POCl₃ | Pyrimidine derivative | Reflux | ~85-90% | , |

- The reaction is sensitive to moisture; anhydrous conditions are essential.

- Excess POCl₃ often used to drive the reaction to completion.

Synthesis of 2,3-Dimethyl-2H-indazol-6-amine Derivatives

- The indazole core is synthesized via cyclization of suitable hydrazine derivatives with 1,2-diketones or via reduction of nitro-indazoles.

- The methylation at the 2 and 3 positions is achieved through methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.

| Step | Reagents | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| Methylation | CH₃I | Acetone or DMF | Room temperature to 50°C | 80-90% | , |

- Methylation is typically performed under inert atmosphere to prevent side reactions.

- Purification involves recrystallization or chromatography.

Coupling of Indazole Derivatives with Chloropyrimidine

- The key step involves nucleophilic aromatic substitution where the amino group of the indazole derivative attacks the chloropyrimidine at the 2-position.

- Base-mediated conditions facilitate the displacement of chloride, forming the C-N bond.

| Step | Reagents | Solvent | Temperature | Duration | Yield | Reference |

|---|---|---|---|---|---|---|

| Coupling | Sodium hydrogencarbonate or cesium carbonate | Tetrahydrofuran (THF), ethanol | 77°C | 4-12 hours | 85-90% | ,, |

- The reaction often proceeds under inert atmosphere (nitrogen or argon).

- The use of excess base ensures complete conversion.

Final Assembly: Bis-Indazolyl Pyrimidine Diamine

- The bis-indazolyl pyrimidine diamine is assembled through a second nucleophilic substitution or coupling step, attaching two indazole units to the pyrimidine core.

- Conditions are optimized to promote selectivity and prevent over-reaction.

| Step | Reagents | Solvent | Temperature | Duration | Yield | Reference |

|---|---|---|---|---|---|---|

| Final coupling | Similar to previous step | As above | Reflux or elevated temperature | 12-24 hours | 70-80% | , |

- Purification often involves column chromatography and recrystallization.

- Structural confirmation via NMR and mass spectrometry is standard.

Data Table Summarizing Key Reaction Conditions

Chemical Reactions Analysis

Core Pyrimidine Functionalization

The compound is synthesized via nucleophilic aromatic substitution (SNAr) reactions. A critical step involves coupling 2,4-dichloropyrimidine derivatives with 2,3-dimethyl-2H-indazol-6-amine under controlled conditions:

-

Reagents : Excess amine derivatives, cesium carbonate (Cs₂CO₃) as a base, and dimethylformamide (DMF) as a solvent .

-

Mechanism : Sequential displacement of chlorine atoms on pyrimidine by indazole amines, with methyl groups on indazole enhancing steric hindrance and regioselectivity .

Chloropyrimidine Intermediate Reactivity

The 2-chloropyrimidin-4-yl moiety serves as a reactive handle for further modifications:

-

Cross-Coupling Reactions : Suzuki-Miyaura coupling with aryl boronic acids under palladium catalysis (Pd(PPh₃)₄) in dioxane/water mixtures at 90°C .

-

Hydrolysis : Controlled hydrolysis in acidic media (e.g., HCl/EtOH) converts the chloro group to hydroxyl, though this is less common due to stability concerns .

Dimerization

Under high-temperature or prolonged reaction conditions, dimerization occurs via secondary amine coupling, forming bis-indazole-pyrimidine derivatives (e.g., Pazopanib dimer impurity, CAS 1226499-98-4) .

Methylation Competitions

Competing methylation at indazole or pyrimidine amines is observed when using iodomethane (CH₃I) in DMF, requiring precise stoichiometric control .

Reaction Optimization Data

Comparative Reactivity with Analogues

Degradation Pathways

Scientific Research Applications

N2-(2-Chloropyrimidin-4-yl)-N2,N4-bis(2,3-dimethyl-2H-indazol-6-yl)-N4-methylpyrimidine-2,4-diamine is a complex organic compound with the molecular formula . It features a pyrimidine backbone with a chloropyrimidine moiety and two dimethyl-indazole groups. The multiple nitrogen atoms in its structure suggest potential biological activity, especially in medicinal chemistry.

Potential in Cancer Therapy

This compound and similar ones may have significant biological activities, particularly in cancer therapy. The compound's structure indicates it could inhibit specific kinases involved in tumor progression. Related compounds have demonstrated effectiveness against various cancer cell lines by disrupting signaling pathways that encourage cell proliferation and survival.

Medicinal Chemistry

The primary applications of N2-(2-Chloropyrimidin-4-yl)-N2,N4-bis(2,3-dimethyl-2H-indazol-6-yl)-N4-methylpyrimidine-2,4-diamine are in medicinal chemistry, especially as a potential therapeutic agent for cancer treatment. Its ability to inhibit kinase activity makes it a candidate for drug development targeting specific malignancies.

Additional Information

Mechanism of Action

The mechanism of action of N2-(2-Chloropyrimidin-4-yl)-N2,N4-bis(2,3-dimethyl-2H-indazol-6-yl)pyrimidine-2,4-diamine involves its interaction with specific molecular targets. The compound can inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling and proliferation. By binding to these enzymes, the compound can disrupt signaling pathways, leading to the inhibition of cancer cell growth and survival .

Comparison with Similar Compounds

Pyrimidine-2,4-diamine Derivatives

- N2,N4-Bis(2,3-dimethyl-2H-indazol-6-yl)-2,4-pyrimidinediamine (CAS# 1226499-98-4): This compound lacks the 2-chloropyrimidin-4-yl group at N2 but retains the bis-indazolyl substitution. Its molecular formula is C22H20N8, with a molecular weight of 420.46 g/mol.

- N-(2-Chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine (CAS# 444731-75-3):

This analog features a single indazolyl group and a methyl-substituted indazole. Its simpler structure (C14H14ClN5, MW 287.75 g/mol) may result in reduced target selectivity compared to the bis-indazolyl derivative .

Pyrrolo[2,3-d]pyrimidine Derivatives

Compounds like N4-(4-chlorophenyl)-6-(2-methylbenzyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine (Compound 9, ) and N4-(4-chlorophenyl)-6-(2,5-dimethoxybenzyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine (Compound 13, ) exhibit a pyrrolo[2,3-d]pyrimidine core. These structures show potent receptor tyrosine kinase (RTK) inhibitory activity but differ in solubility and bioavailability due to the fused pyrrole ring .

Kinase Inhibition Profiles

The target compound’s bis-indazolyl substitution likely enhances multi-kinase inhibition compared to mono-substituted analogs. The chlorine atom may further stabilize interactions with kinase ATP-binding pockets .

Antitumor Efficacy

- In Vivo Models: Derivatives with bis-heteroaryl substitutions (e.g., pazopanib analogs) demonstrate superior tumor growth inhibition in xenograft models compared to mono-substituted compounds. The target compound’s dual indazolyl groups may improve tissue penetration and target engagement .

- Angiogenesis Inhibition : Compounds with chloropyrimidine moieties exhibit enhanced antiangiogenic effects in zebrafish models, correlating with VEGFR2 inhibition .

Physicochemical Data

The target compound’s higher molecular weight and LogP suggest improved membrane permeability but lower aqueous solubility, necessitating formulation optimization .

Biological Activity

N2-(2-Chloropyrimidin-4-yl)-N2,N4-bis(2,3-dimethyl-2H-indazol-6-yl)pyrimidine-2,4-diamine, with CAS Number 1252927-44-8, is a compound that has garnered attention due to its potential biological activities. This article delves into its synthesis, properties, and biological activity, supported by relevant studies and data.

| Property | Value |

|---|---|

| Molecular Formula | C27H25ClN10 |

| Molecular Weight | 525.01 g/mol |

| LogP | 5.5479 |

| Purity | ≥ 98% |

The compound features a chloropyrimidine moiety and bis(indazolyl) substituents, which are known for their diverse biological activities.

Biological Activity

Research indicates that pyrimidine derivatives exhibit a range of biological activities including:

- Antitumor Activity : Pyrimidine derivatives have been shown to inhibit tumor growth in various cancer cell lines. The presence of the chloropyrimidine group enhances the compound's interaction with biological targets involved in cancer progression.

- Antimicrobial Properties : Similar compounds have demonstrated efficacy against bacterial and fungal strains. The structural characteristics of this compound may contribute to its ability to disrupt microbial cell processes.

- Anti-inflammatory Effects : Some studies have highlighted the anti-inflammatory potential of pyrimidine derivatives, suggesting that this compound may modulate inflammatory pathways.

Case Studies and Research Findings

A notable study focused on the synthesis and evaluation of pyrimidine analogs indicated that compounds similar to this compound exhibited significant bioactivity as GPCR ligands and kinase inhibitors .

In Silico Studies

In silico analysis using tools like PASS (Prediction of Activity Spectra for Substances) indicated that this compound could act as a potential inhibitor for various biological pathways. The predicted activity profiles suggest its utility in drug development for conditions such as cancer and inflammation .

Experimental Evaluations

Experimental evaluations involving synthesized pyrimidines have shown promising results in terms of their anthelmintic activity. For instance, compounds with similar structural frameworks were tested against Pheretima posthuma and demonstrated significant paralysis and mortality rates in treated subjects .

Q & A

Q. What are the optimized synthetic routes for N2-(2-chloropyrimidin-4-yl)-N2,N4-bis(2,3-dimethyl-2H-indazol-6-yl)pyrimidine-2,4-diamine, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution using ethanol as a solvent under reflux (80–90°C). Key intermediates, such as 2-chloropyrimidin-4-amine derivatives, are reacted with substituted indazoles. Optimization involves controlling stoichiometric ratios (e.g., 1:1.2 molar ratio of chloropyrimidine to indazole) and reaction time (12–24 hrs). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization improves purity to >95%. Monitoring by TLC and HPLC ensures reaction completion .

Q. How is the structural confirmation of this compound achieved, and what analytical techniques are critical?

- Methodological Answer : Structural validation requires a multi-technique approach:

- 1H/13C NMR : Assigns proton environments (e.g., indazole NH at δ 10.99 ppm, pyrimidine Cl at δ 8.77 ppm) and carbon backbone .

- X-ray crystallography : Resolves bond lengths (e.g., C–N = 1.34 Å) and crystal packing (monoclinic system, space group C2/c) .

- HRMS/LC-MS : Confirms molecular weight (e.g., [M+H]+ = 273.73) with <2 ppm error .

Q. What in vitro assays are recommended for initial biological screening, and how should controls be designed?

- Methodological Answer : Prioritize kinase inhibition assays (e.g., Aurora kinases, VEGFR2) using ADP-Glo™ or fluorescence polarization. Use staurosporine as a positive control (IC50 ~1–10 nM). For cytotoxicity, employ MTT assays on cancer cell lines (e.g., HCT-116, IC50 values in µM range). Include vehicle controls (DMSO ≤0.1%) and triplicate technical replicates to minimize variability .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of the 2,3-dimethylindazole and chloropyrimidine moieties?

- Methodological Answer :

- Analog Synthesis : Replace 2,3-dimethylindazole with unsubstituted indazole or pyrazole derivatives to assess steric/electronic effects .

- Biological Testing : Compare IC50 values across kinase panels (e.g., EGFR vs. Aurora kinases) to identify selectivity drivers.

- Computational Modeling : Perform docking studies (AutoDock Vina) using kinase crystal structures (PDB: 4LQM) to map binding interactions (e.g., H-bonding with hinge region residues) .

Q. How can researchers resolve contradictions in bioactivity data between in vitro and in vivo models?

- Methodological Answer :

- Pharmacokinetic Profiling : Measure plasma stability (e.g., mouse microsomal half-life) and bioavailability (oral vs. IV administration). Poor solubility (logP >3) may explain in vivo efficacy gaps.

- Metabolite Identification : Use LC-MS/MS to detect oxidative metabolites (e.g., hydroxylation at methyl groups) that reduce potency .

- Dose Optimization : Conduct MTD studies to balance toxicity (e.g., liver enzyme elevation) and efficacy in xenograft models .

Q. What computational strategies are effective for predicting off-target effects or toxicity?

- Methodological Answer :

- QSAR Models : Train on Tox21 datasets to predict hepatotoxicity (e.g., structural alerts for cytochrome P450 inhibition).

- Proteome-Wide Docking : Use SwissTargetPrediction to rank off-target kinases or GPCRs.

- ADMET Prediction : Tools like ADMETLab 2.0 estimate BBB permeability (PSA >90 Ų indicates poor CNS penetration) and hERG liability (IC50 <1 µM flags cardiac risk) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.